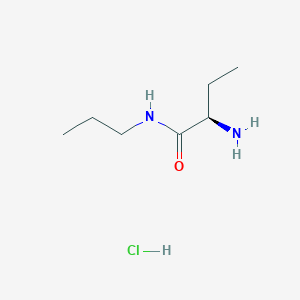

(2R)-2-Amino-N-propylbutanamide;hydrochloride

CAS No.: 2305202-70-2

Cat. No.: VC7278617

Molecular Formula: C7H17ClN2O

Molecular Weight: 180.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2305202-70-2 |

|---|---|

| Molecular Formula | C7H17ClN2O |

| Molecular Weight | 180.68 |

| IUPAC Name | (2R)-2-amino-N-propylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C7H16N2O.ClH/c1-3-5-9-7(10)6(8)4-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |

| Standard InChI Key | ZRYVBGHMMJBKDJ-FYZOBXCZSA-N |

| SMILES | CCCNC(=O)C(CC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2R)-2-Amino-N-propylbutanamide hydrochloride belongs to the class of chiral amino acid derivatives. The compound’s IUPAC name, (2R)-2-aminobutyric acid propylamide hydrochloride, reflects its stereochemistry at the second carbon (R-configuration) and the presence of a propylamide group. The hydrochloride salt form improves its stability and solubility in polar solvents. Key structural features include:

-

Chiral center: The R-configuration at C2 influences its biological activity and synthetic utility.

-

Amide linkage: The -NHCO- group enhances hydrogen-bonding capacity, critical for interactions in catalytic systems.

-

Hydrochloride counterion: Provides ionic character, increasing crystalline stability .

Spectroscopic and Computational Data

PubChem provides computed physicochemical properties essential for characterizing the compound:

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 180.67 g/mol | PubChem 2.1 |

| Hydrogen Bond Donors | 3 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.6.11 |

| Topological Polar Surface | 55.1 Ų | Cactvs 3.4.6.11 |

| LogP (Octanol-Water) | 0.92 (estimated) | XLogP3 |

The SMILES notation (CCCNC(=O)C@@HN.Cl) and InChIKey (ZRYVBGHMMJBKDJ-FYZOBXCZSA-N) enable precise database searches and molecular modeling .

Synthesis and Production

Industrial Synthesis Route

A patented method (CN101684078A) outlines a cost-effective pathway for synthesizing 2-aminobutanamide hydrochloride derivatives :

Step 1: Chlorination of 2-Aminobutyric Acid

2-Aminobutyric acid reacts with bis(trichloromethyl) carbonate (triphosgene) in an organic solvent (e.g., dichloromethane) at −5–110°C to form 4-ethyl-2,5-oxazolidinedione. This intermediate is purified via crystallization.

Step 2: Ammoniation and Acidification

The oxazolidinedione undergoes ammoniation with aqueous ammonia, followed by hydrochloric acid treatment to yield the hydrochloride salt. Key advantages of this route include:

-

Yield: >85% purity after recrystallization.

-

Safety: Triphosgene reduces phosgene gas risks compared to traditional methods.

-

Scalability: Adaptable to continuous-flow reactors for industrial production .

Alternative Synthetic Strategies

While the patent emphasizes triphosgene-mediated chlorination, academic literature suggests thiourea catalysts (e.g., in asymmetric Michael additions) could modify the amide group for specialized applications . For example, thiourea derivatives of similar amides facilitate enantioselective transformations, though direct applications to (2R)-2-amino-N-propylbutanamide remain unexplored .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s chiral amine structure makes it a precursor for:

-

Anticonvulsants: Analogous to levetiracetam, which shares a similar pyrrolidine backbone.

-

Antiviral agents: Potential protease inhibitor scaffolds via amide bond diversification.

Asymmetric Catalysis

In synthetic chemistry, the R-configured amine group can act as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume